molecular formula C24H20ClN3O4 B13396930 (3R,3aR,6R,6aR)-6-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol

(3R,3aR,6R,6aR)-6-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol

Cat. No.: B13396930
M. Wt: 449.9 g/mol
InChI Key: XQMNBTZLYOOAGA-UHFFFAOYSA-N
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Description

(3R,3aR,6R,6aR)-6-((5-([1,1’-Biphenyl]-4-yl)-6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a biphenyl group, a chlorinated imidazopyridine moiety, and a hexahydrofurofuran ring system. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aR,6R,6aR)-6-((5-([1,1’-Biphenyl]-4-yl)-6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the biphenyl and imidazopyridine intermediates, followed by their coupling under controlled conditions. The final step involves the formation of the hexahydrofurofuran ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3R,3aR,6R,6aR)-6-((5-([1,1’-Biphenyl]-4-yl)-6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorinated imidazopyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazopyridine compounds.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for use as a biochemical probe or a lead compound in drug discovery.

    Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Its chemical properties could be leveraged in the development of new materials or industrial processes.

Mechanism of Action

The mechanism by which (3R,3aR,6R,6aR)-6-((5-([1,1’-Biphenyl]-4-yl)-6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,3aR,6R,6aR)-6-((5-([1,1’-Biphenyl]-4-yl)-6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol: shares structural similarities with other biphenyl and imidazopyridine derivatives.

    Biphenyl derivatives: Compounds with biphenyl groups are known for their stability and potential biological activity.

    Imidazopyridine derivatives: These compounds are often explored for their pharmacological properties, including anti-inflammatory and anticancer activities.

Uniqueness

The uniqueness of (3R,3aR,6R,6aR)-6-((5-([1,1’-Biphenyl]-4-yl)-6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

InChI

InChI=1S/C24H20ClN3O4/c25-16-10-17-23(28-24(26-17)32-19-12-31-21-18(29)11-30-22(19)21)27-20(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,18-19,21-22,29H,11-12H2,(H,26,27,28)

InChI Key

XQMNBTZLYOOAGA-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O

Origin of Product

United States

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